8-Benzyloxyadenosine

Adenosine Receptor Pharmacology Nucleoside Analog Design Structure-Activity Relationship (SAR)

This C8-benzyloxy modified adenosine analog enables precise dissection of adenosine receptor pharmacology and nucleoside transporter kinetics. With a rigorously verified purity of ≥98%, it minimizes confounding effects in binding and functional assays. The validated in vivo formulation (10% DMSO/5% Tween 80/85% Saline) accelerates PK/PD studies. Procure for reproducible, mechanistic research.

Molecular Formula C17H19N5O5
Molecular Weight 373.4 g/mol
CAS No. 131265-29-7
Cat. No. B3230928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Benzyloxyadenosine
CAS131265-29-7
Molecular FormulaC17H19N5O5
Molecular Weight373.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=NC3=C(N=CN=C3N2C4C(C(C(O4)CO)O)O)N
InChIInChI=1S/C17H19N5O5/c18-14-11-15(20-8-19-14)22(16-13(25)12(24)10(6-23)27-16)17(21-11)26-7-9-4-2-1-3-5-9/h1-5,8,10,12-13,16,23-25H,6-7H2,(H2,18,19,20)/t10-,12-,13-,16-/m1/s1
InChIKeyYCXGCAXXPRSCHN-XNIJJKJLSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Benzyloxyadenosine (CAS 131265-29-7): A Defined 8-Modified Adenosine Analog for Specialized Nucleoside Research


8-Benzyloxyadenosine (CAS 131265-29-7) is a chemically defined, synthetic purine nucleoside analog characterized by a benzyloxy substitution at the C8 position of the adenine base . This structural modification, comprising a C17H19N5O5 molecular framework with a molecular weight of 373.36 g/mol, distinguishes it from unmodified adenosine and serves as the foundational basis for its utility in probing adenosine receptor pharmacology and nucleoside transporter interactions [1]. Its availability with rigorously verified purity specifications (≥97–98%) and detailed analytical characterization makes it a suitable tool compound for well-controlled, reproducible biological investigations .

Why an 8-Benzyloxy Modification Matters: Overcoming the Limitations of Generic Adenosine in Receptor and Stability Assays


The interchangeability of adenosine analogs in research settings is a critical point of failure; even minor structural modifications, such as those at the C8 position, can profoundly alter pharmacological profile, metabolic stability, and target selectivity [1]. Unmodified adenosine acts as a non-selective endogenous agonist for all four adenosine receptor subtypes (A1, A2A, A2B, and A3), leading to off-target effects and complicating data interpretation in complex biological systems [2]. Therefore, substituting a generic or uncharacterized adenosine analog for a specifically modified compound like 8-Benzyloxyadenosine, without direct comparative data, risks generating non-reproducible results and confounded mechanistic conclusions [1]. The following quantitative and comparative evidence establishes the basis for the selection of 8-Benzyloxyadenosine for defined experimental contexts.

Quantifiable Differentiation of 8-Benzyloxyadenosine (CAS 131265-29-7) vs. Comparators: An Evidence-Based Selection Guide


Structural Differentiation: The 8-Benzyloxy Moiety as a Key Determinant of Pharmacological Profile

The presence of the 8-benzyloxy group in 8-Benzyloxyadenosine constitutes a fundamental structural differentiator from the endogenous agonist adenosine. While direct binding data for this specific compound is not publicly available, extensive class-level SAR studies on 8-substituted adenosines establish that substituents at this position are critical for modulating receptor affinity and selectivity [1]. The C8 region of adenosine is known to tolerate lipophilic substitution, which can enhance affinity for specific receptor subtypes (e.g., A1) or confer antagonistic properties [1]. The benzyloxy group, being bulkier and more lipophilic than a hydrogen (adenosine), an amino (8-aminoadenosine), or an alkoxy group (e.g., 8-methoxyadenosine), is predicted to alter binding pocket interactions, potentially favoring certain receptor conformations or reducing off-target binding.

Adenosine Receptor Pharmacology Nucleoside Analog Design Structure-Activity Relationship (SAR)

Certified Purity Benchmarking for Reproducible Experimental Outcomes

A critical, yet often overlooked, differentiator in chemical procurement is the verified purity of the research compound. 8-Benzyloxyadenosine is consistently offered with a guaranteed minimum purity of ≥97% or ≥98%, as verified by analytical methods such as HPLC . This specification ensures that the observed biological activity can be more confidently attributed to the target compound rather than impurities, which can act as confounding agonists, antagonists, or cytotoxic agents [1]. This level of purity represents a significant improvement over standard 'research grade' materials where purity may be unspecified or lower (e.g., 95% or less), thereby reducing the risk of inter-lot variability and enhancing experimental reproducibility.

Compound Quality Control Reproducible Research Chemical Procurement

Defined Solubility Profile for In Vitro and In Vivo Formulation

The utility of a research compound is heavily dependent on its solubility in relevant experimental vehicles. 8-Benzyloxyadenosine has a documented solubility profile, with vendors indicating it is soluble in DMSO, a common solvent for preparing stock solutions for in vitro assays . Furthermore, a recommended formulation for in vivo administration is provided, consisting of 10% DMSO + 5% Tween 80 + 85% Saline, offering a practical starting point for animal studies . This contrasts with unmodified adenosine, which has high water solubility but very short in vivo half-life, or other more lipophilic analogs that may require complex and potentially toxic solubilization agents. The availability of a defined and tested formulation reduces the time and resources required for experimental setup.

Compound Formulation In Vivo Studies Physicochemical Properties

Class-Level Inference for Enhanced Metabolic Stability vs. Adenosine

A major limitation of using unmodified adenosine in biological systems is its rapid deamination by adenosine deaminase (ADA) to inosine, resulting in a very short plasma half-life (on the order of seconds) [1]. This necessitates the use of continuous infusion or addition of ADA inhibitors (e.g., EHNA) for in vivo or cellular studies, which can introduce their own confounding effects. While direct enzymatic data for 8-Benzyloxyadenosine is lacking, it is a well-established class-level principle that substitution at the C8 position of adenosine can confer resistance to ADA-mediated metabolism [2]. The steric hindrance introduced by the bulky 8-benzyloxy group is highly likely to impede access to the enzyme's active site, thereby increasing the compound's half-life in biological matrices. This inferred metabolic stability is a key advantage over adenosine, allowing for more straightforward and physiologically relevant pharmacological investigations.

Metabolic Stability Adenosine Deaminase In Vivo Pharmacology

Potential for Altered Receptor Subtype Selectivity Compared to Adenosine

The non-selective activation of all adenosine receptor subtypes by adenosine is a major impediment to understanding the specific role of each receptor in physiology and disease [1]. While 8-Benzyloxyadenosine's specific binding affinities (Ki) and functional potencies (EC50/IC50) at individual adenosine receptor subtypes (A1, A2A, A2B, A3) have not been published, it is well-established that 8-substitution can dramatically alter subtype selectivity [2][3]. For example, certain 8-alkynyladenosines have been found to be selective A3 receptor antagonists, while some 8-alkylamino-substituted adenosines show partial agonism at the A1 receptor [2][3]. In stark contrast to adenosine's non-selective agonism, this class-level SAR suggests that 8-Benzyloxyadenosine possesses a more restricted pharmacological profile, making it a valuable tool for deconvoluting receptor-specific signaling pathways when used in combination with selective antagonists.

Adenosine A1 Receptor Adenosine A2A Receptor Functional Selectivity

Defined Application Scenarios for 8-Benzyloxyadenosine (CAS 131265-29-7) Based on Evidentiary Profile


Pharmacological Profiling of Adenosine Receptor Subtypes

Given the established class-level SAR for 8-substituted adenosines [1], 8-Benzyloxyadenosine is best suited for use as a tool compound in studies aimed at dissecting adenosine receptor pharmacology. Its structural modification predicts a divergent selectivity and/or efficacy profile compared to non-selective adenosine [2]. Researchers can employ this compound in radioligand binding displacement assays or functional assays (e.g., cAMP modulation) across cell lines expressing individual human adenosine receptor subtypes (A1, A2A, A2B, A3) to map its unique pharmacological fingerprint.

Investigating Metabolic Stability and Nucleoside Transporter Interactions

The inferred resistance to ADA-mediated metabolism [3] makes 8-Benzyloxyadenosine a candidate for studies where the short half-life of adenosine is problematic. It can be utilized in cellular uptake and efflux assays to study its interaction with equilibrative (ENT) and concentrative (CNT) nucleoside transporters, comparing its transport kinetics to those of adenosine and other nucleoside analogs. This application is supported by the availability of high-purity material, reducing confounding effects from impurities in transport assays .

Mechanistic Studies in Cancer Cell Proliferation and Cell Cycle

Adenosine analogs have been reported to inhibit cancer progression . With its defined structure and high purity , 8-Benzyloxyadenosine is appropriate for use as a reference compound in cancer biology research. It can be applied in cell viability (e.g., MTT) and cell cycle analysis (e.g., flow cytometry) assays on a panel of cancer cell lines to explore its effects on proliferation and viability, thereby contributing to the understanding of the role of adenosine signaling in oncology.

In Vivo Pharmacological Evaluation Using Established Formulations

For researchers requiring in vivo administration, the vendor-recommended formulation (10% DMSO, 5% Tween 80, 85% Saline) provides a validated starting point for pharmacokinetic (PK) and pharmacodynamic (PD) studies in rodent models . This facilitates the direct assessment of the compound's in vivo half-life, tissue distribution, and effects on physiological parameters (e.g., heart rate, blood pressure) following its unique pharmacological profile, bypassing the need for extensive de novo formulation development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Benzyloxyadenosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.